

Application Note: Immunohistochemical Localization of Pneumadin in Rat Lung

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Compound of Interest

Compound Name: *Pneumadin, rat*

Cat. No.: *B13835045*

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Introduction

Pneumadin is a recently identified novel protein hypothesized to play a significant role in alveolar homeostasis and the inflammatory response within the lung. To understand its cellular function and potential as a therapeutic target for pulmonary diseases, determining its precise localization within the complex cellular landscape of the lung is critical. This application note provides a detailed protocol for the immunohistochemical (IHC) staining of Pneumadin in formalin-fixed, paraffin-embedded (FFPE) rat lung tissue. The described method enables the specific visualization and semi-quantitative analysis of Pneumadin expression in various pulmonary cell types.

Principle

This protocol employs an indirect immunohistochemical method. A primary antibody specifically targeting Pneumadin binds to the antigen within the prepared tissue section. Subsequently, a biotinylated secondary antibody, which recognizes the primary antibody, is applied. This is followed by the addition of an avidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin. The final visualization is achieved by adding a chromogenic substrate, 3,3'-Diaminobenzidine (DAB), which is converted by HRP into a brown, insoluble precipitate at the

site of antigen localization. The tissue is then counterstained with hematoxylin to visualize cell nuclei.

Quantitative Data Summary

The expression of Pneumadin was evaluated in the lungs of healthy adult rats using a semi-quantitative H-score method.[1] The H-score is calculated by multiplying the staining intensity score by the percentage of positively stained cells (H-Score = \sum [Intensity Score x % Positive Cells]). The intensity was scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).

Table 1: Semi-Quantitative Analysis of Pneumadin Expression in Rat Lung

Cell Type	Staining Intensity (Mean \pm SD)	Percentage of Positive Cells (Mean \pm SD)	H-Score (Mean \pm SD)	Predominant Localization
Alveolar Macrophages	2.8 \pm 0.4	92 \pm 5%	258 \pm 25	Cytoplasmic
Type II Pneumocytes	2.5 \pm 0.6	85 \pm 8%	213 \pm 38	Cytoplasmic & Membranous
Bronchial Epithelial Cells	1.8 \pm 0.5	70 \pm 12%	126 \pm 29	Apical Membrane
Type I Pneumocytes	0.2 \pm 0.1	5 \pm 2%	1 \pm 0.5	Not significant
Endothelial Cells	0.1 \pm 0.1	<1%	<1	Not significant
Smooth Muscle Cells	0.5 \pm 0.2	15 \pm 7%	8 \pm 4	Cytoplasmic

Data are represented as mean \pm standard deviation from n=6 rats. Analysis was performed on 10 high-power fields per animal.

Experimental Protocols

This protocol is optimized for FFPE rat lung tissue sections.

Reagents and Materials:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized Water (dH₂O)
- 10 mM Sodium Citrate Buffer (pH 6.0)
- Phosphate-Buffered Saline (PBS; pH 7.4)
- Hydrogen Peroxide (3%)
- Normal Goat Serum (or serum from the same species as the secondary antibody)
- Primary Antibody: Rabbit anti-Pneumadin polyclonal antibody (Hypothetical Cat# P-123; Dilution 1:500)
- Secondary Antibody: Biotinylated Goat anti-Rabbit IgG (Dilution 1:1000)
- Avidin-Biotin Complex (ABC) Reagent
- DAB Chromogen Kit
- Hematoxylin
- Mounting Medium
- Coplin jars, humidified chamber, microscope slides, coverslips

Protocol Steps:

- [Deparaffinization and Rehydration\[2\]](#)

1. Immerse slides in Xylene: 2 changes, 5 minutes each.

2. Immerse in 100% Ethanol: 2 changes, 3 minutes each.
 3. Immerse in 95% Ethanol: 1 change, 3 minutes.
 4. Immerse in 70% Ethanol: 1 change, 3 minutes.
 5. Rinse thoroughly in running tap water, followed by dH₂O.
- Antigen Retrieval[2]
 1. Preheat a water bath or steamer to 95-100°C containing 10 mM Sodium Citrate Buffer (pH 6.0).
 2. Immerse slides in the preheated buffer and incubate for 20-30 minutes.
 3. Allow slides to cool in the buffer on the benchtop for 30 minutes.
 4. Rinse slides in PBS: 2 changes, 5 minutes each.
 - Peroxidase Blocking[2]
 1. Incubate sections with 3% Hydrogen Peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
 2. Rinse slides in PBS: 2 changes, 5 minutes each.
 - Blocking Non-Specific Binding[2]
 1. Incubate sections with 5% Normal Goat Serum in PBS for 1 hour at room temperature in a humidified chamber.
 - Primary Antibody Incubation
 1. Gently tap off the blocking serum without rinsing.
 2. Apply the primary antibody (Rabbit anti-Pneumadin, diluted 1:500 in PBS with 1% Normal Goat Serum).
 3. Incubate overnight at 4°C in a humidified chamber.

- Secondary Antibody Incubation^[2]
 1. Rinse slides in PBS: 3 changes, 5 minutes each.
 2. Apply the biotinylated secondary antibody (Goat anti-Rabbit IgG, diluted 1:1000 in PBS).
 3. Incubate for 30-60 minutes at room temperature in a humidified chamber.

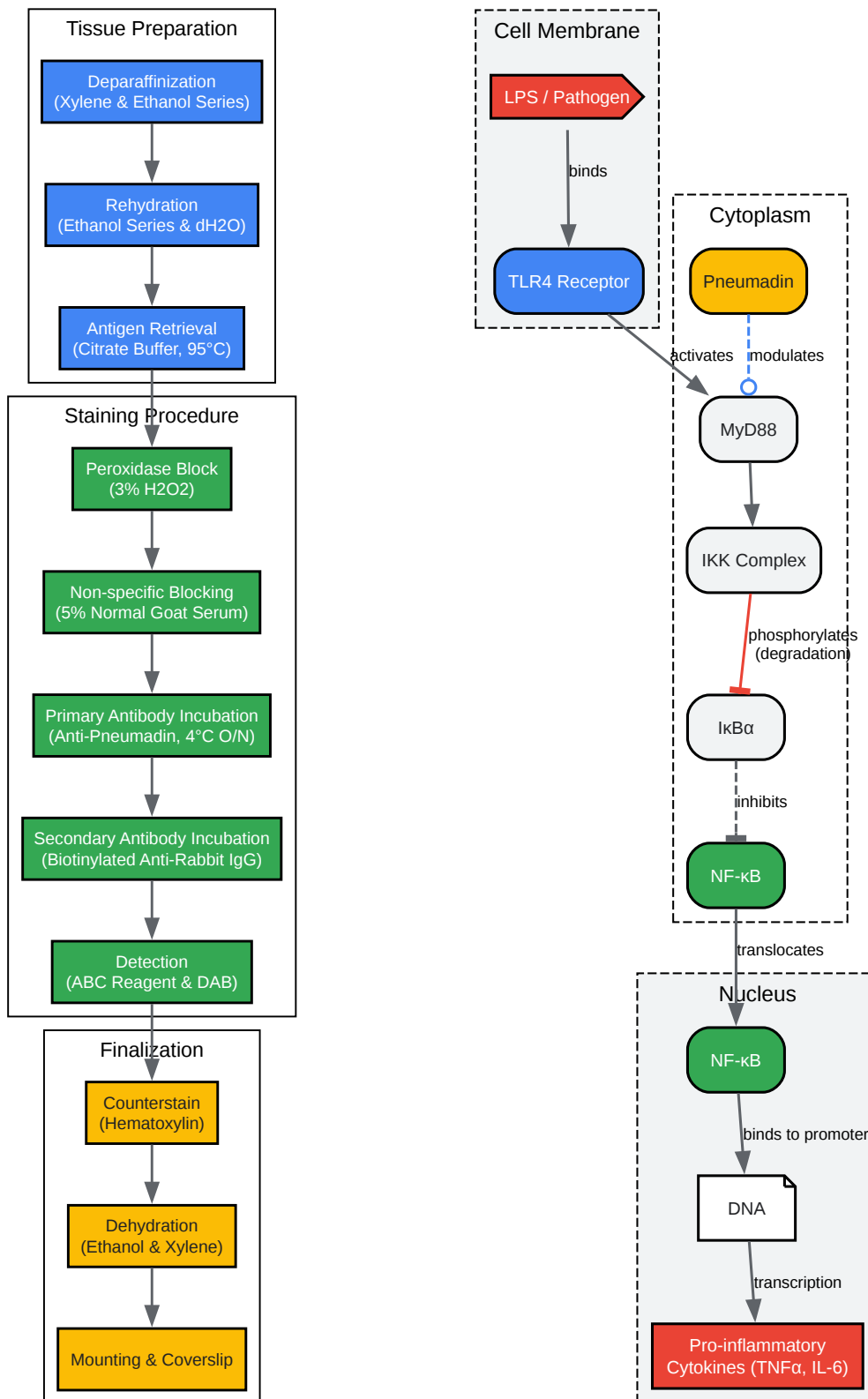
- Detection
 1. Rinse slides in PBS: 3 changes, 5 minutes each.
 2. Prepare ABC reagent according to the manufacturer's instructions and apply to sections.
 3. Incubate for 30 minutes at room temperature.
 4. Rinse slides in PBS: 3 changes, 5 minutes each.
 5. Apply DAB substrate solution and incubate for 2-10 minutes, or until desired brown color intensity is reached (monitor under a microscope).
 6. Immediately immerse slides in dH₂O to stop the reaction.

- Counterstaining^[2]
 1. Immerse slides in Hematoxylin for 1-2 minutes.
 2. Rinse in running tap water until the water runs clear.
 3. "Blue" the sections by dipping in a weak alkaline solution (e.g., Scott's Tap Water Substitute) or running tap water.
 4. Rinse in dH₂O.

- Dehydration and Mounting
 1. Immerse in 70% Ethanol: 1 minute.
 2. Immerse in 95% Ethanol: 1 minute.

3. Immerse in 100% Ethanol: 2 changes, 3 minutes each.
4. Immerse in Xylene: 2 changes, 5 minutes each.
5. Apply a drop of permanent mounting medium and place a coverslip. Allow to dry.

Visualizations



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References

- [1. bitesizebio.com \[bitesizebio.com\]](https://www.bitesizebio.com)
- [2. Histopathological and immunohistochemical studies \[bio-protocol.org\]](https://www.bio-protocol.org)
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